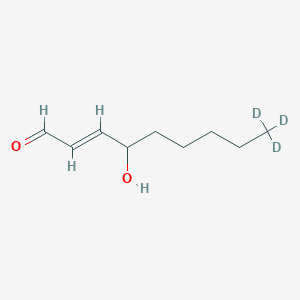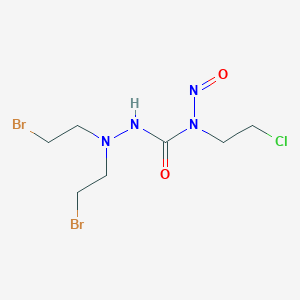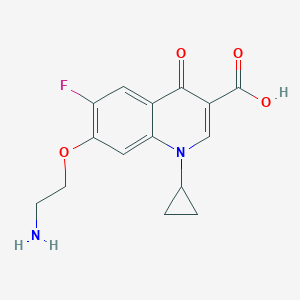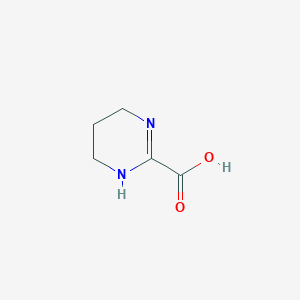![molecular formula C7H7NO B163592 1,3-二氢呋喃[3,4-c]吡啶 CAS No. 126230-90-8](/img/structure/B163592.png)
1,3-二氢呋喃[3,4-c]吡啶
描述
1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a chemical compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro .
Molecular Structure Analysis
The IUPAC name for 1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is 1,3-dihydrofuro[3,4-c]pyridine hydrochloride . The InChI code for this compound is 1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H .
Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro .
Physical And Chemical Properties Analysis
1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 157.6 .
科学研究应用
Chemical Properties
“1,3-Dihydrofuro[3,4-c]pyridine hydrochloride” has a molecular weight of 157.6 and its IUPAC name is 1,3-dihydrofuro[3,4-c]pyridine hydrochloride . It is a solid at room temperature and is stored under an inert atmosphere .
Synthesis
The synthesis of 1,3-Dihydrofuro[3,4-c]pyridines has been achieved through intramolecular Diels-Alder reactions of pyrimidines . This method has been used to investigate the effect of steric interactions on the reaction rate .
Biological Activities
Fused pyridine derivatives, including 1,3-Dihydrofuro[3,4-c]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with various bioactivities:
Antiviral and Anticancer Activities: The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .
Antituberculosis, Antibacterial, Antifungal Activities: 1,3-Dihydrofuro[3,4-c]pyridine is also found in the structures of substances with antituberculosis, antibacterial, and antifungal activities .
Anti-inflammatory and Antimalarial Activities: This compound is also associated with anti-inflammatory and antimalarial activities .
Solubility, Polarity, Lipophilicity, and Hydrogen Bonding Capacity: Another advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .
Future Research Directions
Given the vastness of the chemical space of fused pyridine derivatives, more research is needed to explore the potential applications of 1,3-Dihydrofuro[3,4-c]pyridine in various fields .
安全和危害
属性
IUPAC Name |
1,3-dihydrofuro[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-8-3-7-5-9-4-6(1)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNLAHSOVLAWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydrofuro[3,4-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access 1,3-Dihydrofuro[3,4-c]pyridines?
A1: Several synthetic approaches have been explored:
- Domino Reaction with Pyridoxal: A convenient method involves reacting pyridoxal with alkyl, aryl, or heteroaryl ketones under basic conditions. This domino reaction provides good yields (53-90%) of novel 1,3-dihydrofuro[3,4-c]pyridines after stirring at room temperature [].
- Palladium-Catalyzed Cyclization: 3-Bromopyridine-4-carbaldehyde can be cyclized with carboxylic acids under carbon monoxide pressure using a palladium catalyst and a base. This method yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields [].
- Intramolecular Diels-Alder Reactions: Pyrimidines with specific side chains can undergo intramolecular Diels-Alder reactions, leading to the formation of 1,3-dihydrofuro[3,4-c]pyridines. This approach allows for the synthesis of diverse derivatives by modifying the substituents on the pyrimidine ring and the side chain [, ].
Q2: What structural information is available for 1,3-dihydrofuro[3,4-c]pyridines?
A2: While the provided research doesn't offer a specific molecular formula or weight for a generic 1,3-dihydrofuro[3,4-c]pyridine, it highlights that synthesized derivatives have been extensively characterized:
- Spectroscopy: FTIR, HRMS, 1H NMR, and 13C NMR spectroscopy have been used to confirm the structures of the synthesized compounds [, ].
- X-ray Crystallography: The three-dimensional structure of a representative 1,3-dihydrofuro[3,4-c]pyridine derivative has been determined using X-ray crystallography, confirming its connectivity and spatial arrangement of atoms [].
Q3: How does the structure of the starting materials influence the synthesis of 1,3-dihydrofuro[3,4-c]pyridines via intramolecular Diels-Alder reactions?
A3: Research indicates that both electronic and steric factors play a crucial role [, ]:
- Side-Chain Modifications: Introducing alkyl or aryl groups at specific positions within the side chain of starting pyrimidines can significantly impact reaction rates, likely due to influences on the preferred conformations of the molecule and the relative population of reactive rotamers [, ].
Q4: Has the reactivity of 1,3-dihydrofuro[3,4-c]pyridines been investigated?
A4: While the provided research doesn't focus on the reactivity of 1,3-dihydrofuro[3,4-c]pyridines themselves, one study examines the reactivity of their precursors in Diels-Alder reactions []. It found that N-alkyl pyrimidinium cations, which are positively charged species, undergo intramolecular Diels-Alder reactions significantly faster than their neutral pyrimidine counterparts. This difference in reactivity is attributed to a lower energy gap between specific molecular orbitals (HOMO-LUMO) in the charged species, facilitating the cycloaddition reaction [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





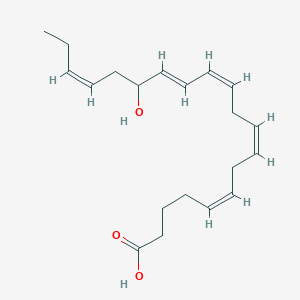
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

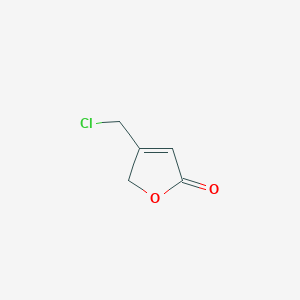
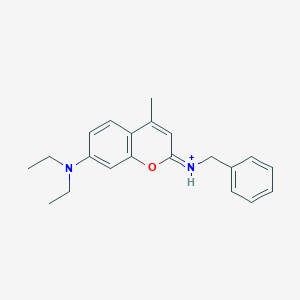
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
